molecular formula C10H8INO B3118952 6-Iodo-7-methoxyisoquinoline CAS No. 244257-63-4

6-Iodo-7-methoxyisoquinoline

Cat. No.: B3118952
CAS No.: 244257-63-4
M. Wt: 285.08 g/mol
InChI Key: VWNBYMCAENDETE-UHFFFAOYSA-N
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Description

6-Iodo-7-methoxyisoquinoline (CAS: 244257-63-4) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₈INO and a molecular weight of 285.08 g/mol . Key properties include:

  • Density: 1.750±0.06 g/cm³ (predicted)
  • Boiling Point: 375.2±27.0 °C (predicted)
  • pKa: 5.11±0.10 (predicted), indicating moderate acidity .
  • Storage: Stable at room temperature under dry, sealed conditions .

Synthesis: Prepared via refluxing a toluene solution of a precursor with amino acetaldehyde dimethyl acetal, using a Dean–Stark apparatus to remove water . Applications: Primarily used in research settings, with documented applications in medicinal chemistry and as a building block for heterocyclic compounds .

Properties

IUPAC Name

6-iodo-7-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNBYMCAENDETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN=CC2=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-methoxyisoquinoline typically involves the iodination of 7-methoxyisoquinoline. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 6-Amino-7-methoxyisoquinoline or 6-Thio-7-methoxyisoquinoline.

    Oxidation: 6-Iodo-7-oxoisoquinoline.

    Reduction: 7-Methoxyisoquinoline.

Scientific Research Applications

6-Iodo-7-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-7-methoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features
Compound Substituents Molecular Formula Molecular Weight (g/mol)
6-Iodo-7-methoxyisoquinoline 6-I, 7-OCH₃ C₁₀H₈INO 285.08
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate 7-OCH₃, 3-COOEt, 1-CH₃ C₁₄H₁₅NO₃ 245.27
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide (LA) 7-OH, 6-OCH₃, N-oxide C₁₁H₁₃NO₃ 207.23
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives 6,7-di-OCH₃, 1-CH₃ Varies ~245–300

Key Observations :

  • Halogen vs. Oxygenated Substituents: The iodo group in this compound enhances molecular weight and polarizability compared to methoxy or hydroxy substituents in analogs .
  • N-Oxide vs. Aromatic Core: LA’s N-oxide group increases polarity and alters electronic properties, distinguishing it from fully aromatic isoquinolines .

Physicochemical Properties

Table 2: Physical Properties
Compound Boiling Point (°C) pKa Solubility Characteristics
This compound 375.2±27.0 5.11±0.10 Requires heating/sonication in solvents
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate Not reported ~3.8–4.2* Likely higher due to ester group
LA (N-oxide) Not reported ~4.5–5.0* Enhanced by N-oxide polarity

Notes:

  • *Predicted based on functional groups.
  • The iodo substituent in this compound contributes to higher density and boiling point compared to non-halogenated analogs .

Spectral Data Comparison

Table 3: NMR Data Highlights
Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals)
This compound δ 9.95 (s, 1H), 7.99 (d, 1H), 3.95 (s, 3H) Not reported
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate δ 4.2–4.4 (ester OCH₂CH₃), δ 3.8 (OCH₃) δ ~170 (C=O)
LA (N-oxide) Not reported δC 138.9 (C-1), δC 57.9 (C-3)

Key Insights :

  • The singlet at δ 9.95 in this compound corresponds to the isoquinoline proton, distinct from ester or N-oxide analogs .
  • LA’s ¹³C NMR shows deshielded C-1 (δC 138.9) due to N-oxide electronic effects .

Biological Activity

6-Iodo-7-methoxyisoquinoline is a synthetic compound characterized by its unique structure, which includes both an iodine atom and a methoxy group. This composition endows it with distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H8INOC_{10}H_{8}INO, with a molecular weight of approximately 285.08 g/mol. The presence of iodine allows for various chemical reactions, including substitution, oxidation, and reduction, which are crucial for its application in drug development and organic synthesis.

Table 1: Chemical Reactions of this compound

Reaction Type Description Common Reagents
SubstitutionIodine can be replaced by nucleophiles (e.g., amines).Sodium azide, thiourea
OxidationMethoxy group can be oxidized to a carbonyl group.Potassium permanganate
ReductionIodine can be removed to yield 7-methoxyisoquinoline.Hydrogen gas with palladium catalyst

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various pathogens, making it a potential candidate for developing new antibiotics.
  • Antiproliferative Effects : In vitro studies have shown that it exhibits antiproliferative activity in cancer cell lines, such as HeLa cervical cancer cells. This suggests its potential use in cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Halogen Bonding : The iodine atom enhances binding affinity to biological targets through halogen bonding.
  • Lipophilicity : The methoxy group increases the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Case Study 1 : A study on its antimicrobial efficacy demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a new antimicrobial agent.
  • Case Study 2 : Research involving cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to control groups, suggesting its utility in cancer treatment protocols.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Isoquinoline Derivatives

Compound Name Structural Features Unique Aspects
7-MethoxyisoquinolineLacks iodineMore stable but less reactive
6-Bromo-7-methoxyisoquinolineBromine instead of iodineDifferent reactivity profile
6-Iodo-7-hydroxyisoquinolineHydroxy group instead of methoxyPotentially different biological activities

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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